molecular formula C8H15NO3 B1606001 2-(isopropylideneamino)oxy-propionic acid ethyl ester CAS No. 54716-29-9

2-(isopropylideneamino)oxy-propionic acid ethyl ester

Cat. No. B1606001
Key on ui cas rn: 54716-29-9
M. Wt: 173.21 g/mol
InChI Key: YXSVQLSROJMFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07875602B2

Procedure details

The synthesis of (±)-α-(isopropylideneaminooxy)propionic acid (2) was adapted from Melvin, S et al., Organic Syntheses, 1973, Coll. Vol. 5, 1029-37. Briefly, to a freshly prepared 1M NaOEt solution (35 g in 1 L) was added acetone oxime (110 g, 1.505 mol) and cooled to 0° C. Ethyl α-bromopropionate (175 mL, 1.347 mol) was added at a rate that such that the temperature of the reaction mixture did not rise above 20° C. After 18 hr at rt, the mixture was filtered and the filtrate was concentrated to approximately 500 mL. Water (500 mL) was added and the mixture was extracted with 1:1 benzene:Et2O (3×150 mL). The combined extracts were washed with water (500 mL), dried over Na2SO4 and the solvent was removed and the oily residue was distilled to afford 197 g of ethyl α-(isopropylideneaminooxy)propionate as a clear oil (83%) 1H NMR (CDCl3): δ 4.5 (q, 1H, J=6.9 Hz, CH), 4.1 (m, 2H, J=7.2 Hz, O—CH2-Me), 1.84 (s, 3H, CH3), 1.61 (s, 3H, CH3), 1.22 (d, 3H, J=6.9 Hz, CH—CH3), 1.17 (t, 3H, J=7.2 Hz, —CH3); B.P. 62-64° C. (4 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[N:4][O:5][CH:6]([CH3:10])[C:7]([OH:9])=[O:8])([CH3:3])[CH3:2].[CH3:11][CH2:12][O-].[Na+].CC(=NO)C.BrC(C)C(OCC)=O>>[C:1](=[N:4][O:5][CH:6]([CH3:10])[C:7]([O:9][CH2:11][CH3:12])=[O:8])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)=NOC(C(=O)O)C
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
110 g
Type
reactant
Smiles
CC(C)=NO
Step Three
Name
Quantity
175 mL
Type
reactant
Smiles
BrC(C(=O)OCC)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 20° C
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to approximately 500 mL
ADDITION
Type
ADDITION
Details
Water (500 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 1:1 benzene
WASH
Type
WASH
Details
The combined extracts were washed with water (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the oily residue was distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)=NOC(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 197 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.